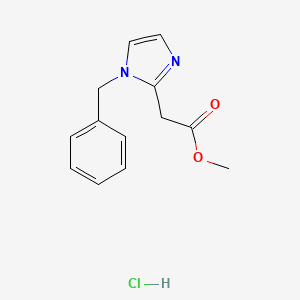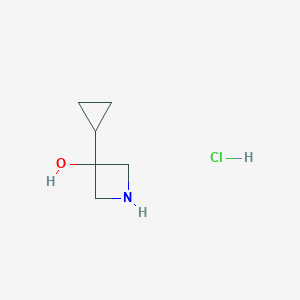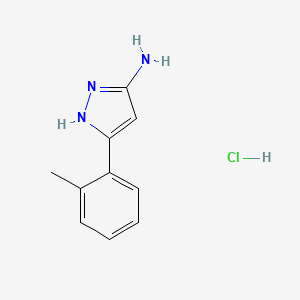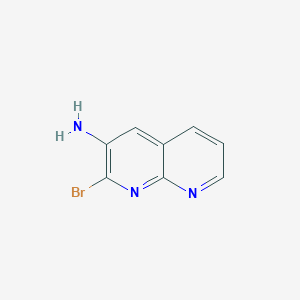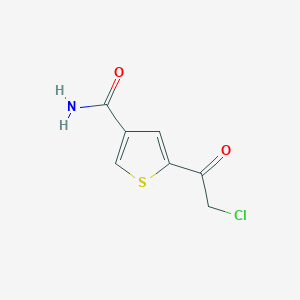
5-(2-Chloroacétyl)thiophène-3-carboxamide
Vue d'ensemble
Description
5-(2-Chloroacetyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C7H6ClNO2S and its molecular weight is 203.65 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Chloroacetyl)thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Chloroacetyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroacetyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale: Agents Antimicrobiens
Les dérivés du thiophène, y compris le 5-(2-Chloroacétyl)thiophène-3-carboxamide, ont été identifiés comme possédant des propriétés antimicrobiennes . Ces composés peuvent être synthétisés et modifiés pour améliorer leur efficacité contre diverses souches microbiennes. Le groupe chloroacétyle peut être encore réagi avec différentes amines, alcools ou sulfonamides pour créer de nouvelles molécules ayant un potentiel comme antibiotiques ou désinfectants.
Applications Anti-inflammatoires et Analgésiques
Le motif thiophène est une caractéristique commune dans les médicaments ayant des effets anti-inflammatoires et analgésiques . La modification structurelle du This compound pourrait conduire au développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) qui offrent un soulagement de la douleur et réduisent l'inflammation dans des affections comme l'arthrite et d'autres maladies inflammatoires.
Agents Antihypertenseurs
Les dérivés du thiophène se sont avérés prometteurs dans le traitement de l'hypertension artérielle . En modifiant le This compound, les chercheurs peuvent créer de nouveaux vasodilatateurs ou des inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA) pour gérer l'hypertension artérielle et prévenir les événements cardiovasculaires.
Activité Antitumorale
Des composés contenant du thiophène ont été rapportés comme présentant une activité antitumorale . Le This compound pourrait servir de composé de tête pour la synthèse de nouveaux agents chimiothérapeutiques qui ciblent des voies spécifiques dans les cellules cancéreuses, conduisant potentiellement à des traitements plus efficaces avec moins d'effets secondaires.
Science des Matériaux: Inhibiteurs de Corrosion
Dans le domaine de la science des matériaux, les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion . Le This compound peut être incorporé dans des revêtements ou des additifs pour protéger les métaux de la corrosion, prolongeant ainsi la durée de vie des structures et des machines.
Diodes Organiques Émettrices de Lumière (OLED)
Les composés à base de thiophène sont essentiels au développement de la technologie OLED . Les propriétés électroniques du This compound peuvent être exploitées pour améliorer l'efficacité et la pureté de la couleur des OLED utilisées dans les écrans et l'éclairage.
Inhibition de la Kinase pour la Thérapie du Cancer
Les dérivés du thiophène ont été identifiés comme de puissants inhibiteurs de kinase, qui sont essentiels dans la thérapie du cancer . En modifiant le This compound, il est possible de développer des thérapies ciblées qui inhibent des kinases spécifiques impliquées dans la prolifération des cellules cancéreuses.
Modulation du Récepteur Estrogénique
Certains composés du thiophène agissent comme modulateurs des récepteurs estrogéniques, qui sont importants dans le traitement des cancers hormonaux . Le This compound pourrait être un point de départ pour la création de modulateurs sélectifs des récepteurs estrogéniques (SERM), offrant une approche thérapeutique pour des affections comme le cancer du sein.
Propriétés
IUPAC Name |
5-(2-chloroacetyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQAJBLFNRQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197469-93-4 | |
| Record name | 5-(2-chloroacetyl)thiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


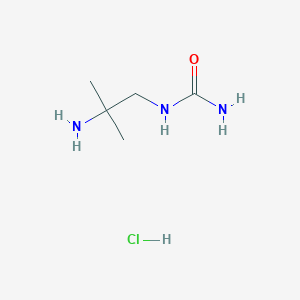



![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

